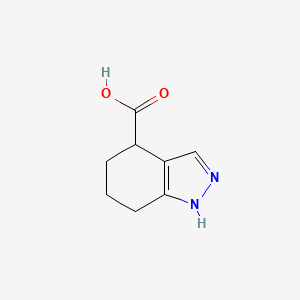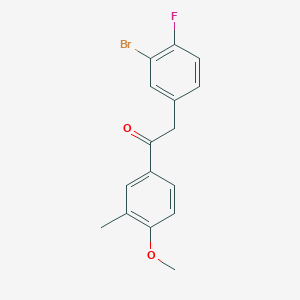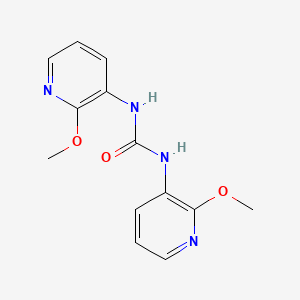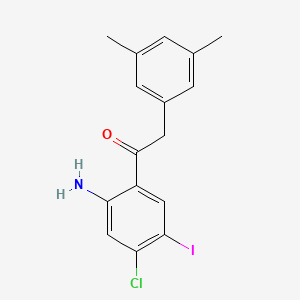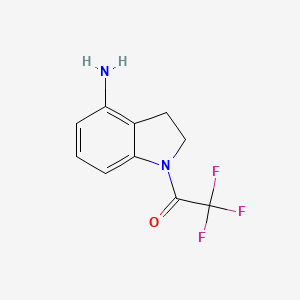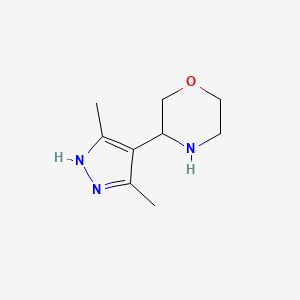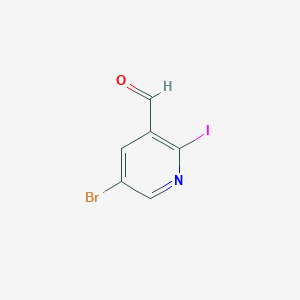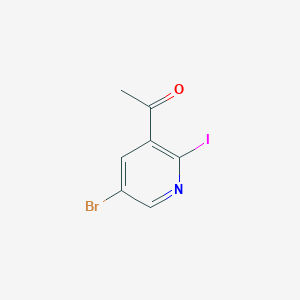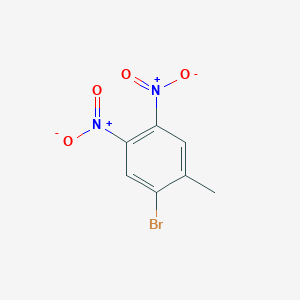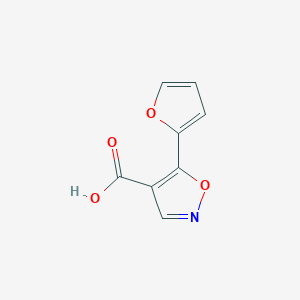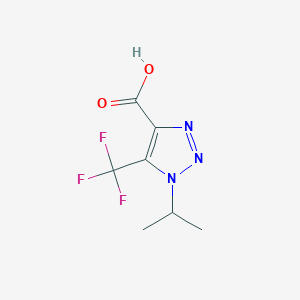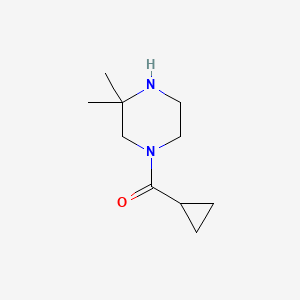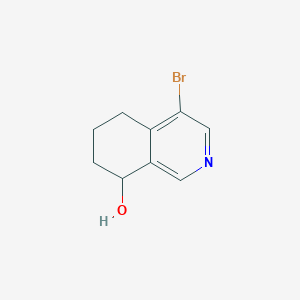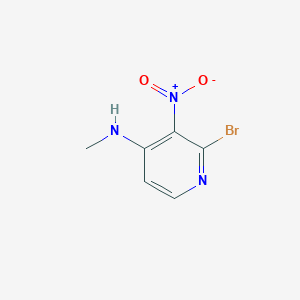
2-Bromo-4-(methylamino)-3-nitropyridine
描述
2-Bromo-4-(methylamino)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, a methylamino group, and a nitro group
作用机制
Target of Action
It’s known that similar compounds participate in palladium catalyzed selective amination . This suggests that 2-Bromo-4-(methylamino)-3-nitropyridine might also interact with palladium catalysts in chemical reactions.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.
Biochemical Pathways
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also affect similar pathways.
Result of Action
It’s known that similar compounds participate in reactions at the benzylic position , which could suggest that this compound might also have similar effects.
Action Environment
It’s known that the broad application of similar compounds in suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions , suggesting that this compound might also be influenced by similar environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylamino)-3-nitropyridine typically involves the bromination of 4-(methylamino)-3-nitropyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
2-Bromo-4-(methylamino)-3-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols.
Reduction Reactions: Typical reducing agents are palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 2-Bromo-4-(methylamino)-3-aminopyridine.
Oxidation Reactions: Products include 2-Bromo-4-(nitrosoamino)-3-nitropyridine or 2-Bromo-4-(nitroamino)-3-nitropyridine.
科学研究应用
2-Bromo-4-(methylamino)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific electronic properties.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the nitro and methylamino groups, making it less reactive in certain types of chemical reactions.
4-(Methylamino)-3-nitropyridine: Lacks the bromine atom, which limits its use in substitution reactions.
2-Bromo-3-nitropyridine:
Uniqueness
2-Bromo-4-(methylamino)-3-nitropyridine is unique due to the presence of all three functional groups (bromine, methylamino, and nitro) on the pyridine ring. This combination of substituents provides a versatile platform for various chemical transformations and applications in different fields of research.
属性
IUPAC Name |
2-bromo-N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAMQVGVCLDYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


